molecular formula C18H18N4O3 B6360338 N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide CAS No. 1024579-29-0

N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide

Cat. No.: B6360338
CAS No.: 1024579-29-0
M. Wt: 338.4 g/mol
InChI Key: SGVPFRDDDICZNY-UHFFFAOYSA-N
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Description

N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide is a synthetic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes an indolinone core and a dimethylamino phenoxy group. It has been studied for its potential therapeutic effects, particularly in the treatment of certain types of cancer.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Indolinone Core: This is usually achieved through a cyclization reaction involving an appropriate aniline derivative and a carbonyl compound.

    Introduction of the Aza Group: This step involves the reaction of the indolinone intermediate with an azide compound under suitable conditions to form the aza group.

    Attachment of the Dimethylamino Phenoxy Group: This is typically done through a nucleophilic substitution reaction, where the phenoxy group is introduced to the intermediate compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form different reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound has shown potential in modulating biological pathways, making it a candidate for further biological studies.

    Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of cancer. Studies have shown that it can inhibit certain enzymes and pathways involved in cancer progression.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes and pathways that are crucial for cancer cell survival and proliferation. The compound may bind to the active sites of these enzymes, blocking their activity and leading to the inhibition of cancer cell growth.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(ethyl(nitroso)amino)ethyl)-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
  • CHMFL-FLT3-362

Uniqueness

N-(Aza(2-oxoindolin-3-ylidene)methyl)-2-(3-(dimethylamino)phenoxy)ethanamide is unique due to its specific structure, which allows it to interact with molecular targets in a distinct manner. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.

Properties

IUPAC Name

2-[3-(dimethylamino)phenoxy]-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-22(2)12-6-5-7-13(10-12)25-11-16(23)20-21-17-14-8-3-4-9-15(14)19-18(17)24/h3-10,19,24H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGVPFRDDDICZNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC=C1)OCC(=O)N=NC2=C(NC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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